molecular formula C14H16O3 B12594300 2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- CAS No. 503004-48-6

2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-

Cat. No.: B12594300
CAS No.: 503004-48-6
M. Wt: 232.27 g/mol
InChI Key: CZBIICIDZBIASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone group at the 1-position and a hydroxy(4-methoxyphenyl)methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the cyclohexenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog with a cyclohexene ring and a ketone group.

    4-Hydroxy-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one: A derivative with additional substituents on the cyclohexene ring.

Uniqueness

2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]- is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

503004-48-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-[hydroxy-(4-methoxyphenyl)methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H16O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h4,6-9,14,16H,2-3,5H2,1H3

InChI Key

CZBIICIDZBIASG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CCCCC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.